molecular formula C18H20FNO3 B2959342 3-FLUORO-4-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE CAS No. 1796950-20-3

3-FLUORO-4-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Cat. No.: B2959342
CAS No.: 1796950-20-3
M. Wt: 317.36
InChI Key: VNTLWGHCCYDFFU-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide is an organic compound with a complex structure that includes fluorine, methoxy, and benzamide functional groups

Scientific Research Applications

3-Fluoro-4-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.

Safety and Hazards

While specific safety and hazard information for “3-fluoro-4-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide” is not available, it’s important to handle all chemical compounds with care. Use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).

    Substitution: Introduction of the fluorine and methoxy groups is achieved through nucleophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the benzamide by reacting the substituted benzene with an amine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyphenylboronic acid
  • 3-Methoxyphenylboronic acid
  • N-methylbenzamide

Uniqueness

3-Fluoro-4-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3/c1-12-6-4-5-7-14(12)17(23-3)11-20-18(21)13-8-9-16(22-2)15(19)10-13/h4-10,17H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTLWGHCCYDFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=CC(=C(C=C2)OC)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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